N-(3-chlorophenyl)-4-phenylbutanamide

Description

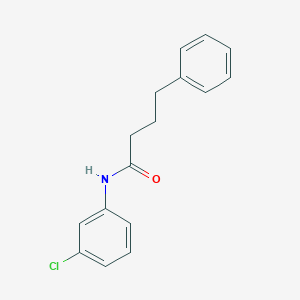

N-(3-Chlorophenyl)-4-phenylbutanamide is an aromatic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the C4 position and a 3-chlorophenyl group at the N-terminus (Figure 1). For instance, related compounds like N-(3-chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3) highlight the role of substituents in modulating properties such as solubility and reactivity .

![Figure 1. Hypothetical structure of this compound]

Properties

Molecular Formula |

C16H16ClNO |

|---|---|

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16ClNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

InChI Key |

FZZAXOYXOHEXBN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- N-(3-Bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide (CAS 101906-67-6): Replacing the 3-chlorophenyl group with a 3-bromophenyl moiety increases molecular weight (382.68 g/mol vs. ~287.78 g/mol for the target compound) and alters electronic properties due to bromine’s larger atomic radius and lower electronegativity compared to chlorine.

- N-(3-Amino-4-chlorophenyl)butanamide (CAS 637316-74-6): The introduction of an amino group at the 3-position introduces hydrogen-bonding capability, which could increase solubility in polar solvents. This contrasts with the chlorine atom’s electron-withdrawing effect, which reduces basicity and may decrease solubility in aqueous media .

Backbone and Functional Group Variations

- N-(3-Chlorophenethyl)-4-nitrobenzamide :

Replacing the butanamide chain with a benzamide group and adding a nitro substituent significantly alters electronic properties. The nitro group’s strong electron-withdrawing effect may reduce stability under basic conditions but enhance interactions with biological targets such as nitroreductases. The shorter benzamide backbone also reduces conformational flexibility compared to butanamide derivatives . - 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide :

The acetamide backbone (two carbons) and benzimidazole-thio substituent introduce a heterocyclic moiety, enabling π-π stacking and hydrogen bonding. This structural complexity may enhance antimicrobial activity, as seen in related compounds tested against bacterial strains .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.